An In-depth Technical Guide to beta-Citryl-L-glutamic acid: From Physicochemical Properties to Biological Significance
An In-depth Technical Guide to beta-Citryl-L-glutamic acid: From Physicochemical Properties to Biological Significance
Foreword
beta-Citryl-L-glutamic acid (β-CG) is an endogenous molecule of burgeoning interest within the scientific community, particularly for researchers in neuroscience and drug development. Initially isolated from the developing brain, its role extends beyond that of a simple metabolite. This guide provides a comprehensive technical overview of β-CG, consolidating current knowledge of its chemical and physical properties, and delving into its significant biological functions. The content herein is intended to serve as a foundational resource for scientists aiming to explore the therapeutic and diagnostic potential of this intriguing compound. We will explore not only its intrinsic properties but also the causality behind experimental choices for its study, ensuring a blend of theoretical knowledge and practical insight.
Molecular Structure and Chemical Identity
beta-Citryl-L-glutamic acid is an N-acyl-L-glutamic acid where the acyl group is a beta-citryl moiety.[1] This structure bestows upon it unique properties, including its ability to chelate metal ions and interact with specific enzymes.
Table 1: Chemical Identity of beta-Citryl-L-glutamic acid
| Identifier | Value | Source |
| IUPAC Name | 3-[[(1S)-1,3-dicarboxypropyl]carbamoyl]-3-hydroxypentanedioic acid | [1] |
| Molecular Formula | C₁₁H₁₅NO₁₀ | [1] |
| Molecular Weight | 321.24 g/mol | [1] |
| CAS Number | 73590-26-8 | [1] |
| PubChem CID | 189741 | [1] |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O | [1] |
| InChI Key | GAQNUGISBQJMKO-YFKPBYRVSA-N | [1] |
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Caption: 2D structure of beta-Citryl-L-glutamic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of β-CG is paramount for its application in research and drug development. These properties dictate its behavior in biological systems and inform formulation strategies.
Solubility
Experimentally determined solubility data for β-CG is sparse. However, based on its highly polar structure with multiple carboxylic acid groups and a hydroxyl group, it is predicted to be highly soluble in water and other polar protic solvents.
Table 2: Predicted and Known Solubility of beta-Citryl-L-glutamic acid
| Solvent | Solubility | Method | Source | | --- | --- | --- | | Water | 39.5 g/L | Predicted (ALOGPS) |[2] | | DMSO | 100 mg/mL (311.29 mM) | Experimental |[3] |
Expert Insight: The high predicted water solubility is consistent with the presence of four carboxylic acid groups and a hydroxyl group, which can readily form hydrogen bonds with water. The experimental solubility in DMSO further confirms its polar nature. For practical laboratory use, preparing stock solutions in DMSO is a viable option, though for biological assays, aqueous buffers will be the preferred solvent system. The pH of the aqueous solution will significantly impact solubility due to the ionization of the carboxylic acid groups.
Stability
The stability of β-CG is crucial for its storage and handling. As an N-acyl amino acid, it is susceptible to hydrolysis of the amide bond, particularly under harsh pH and high-temperature conditions.
-
pH Stability: While specific studies on β-CG are limited, the stability of related N-acyl-L-glutamic acids is known to be pH-dependent. Generally, amide hydrolysis is catalyzed by both acidic and basic conditions. For N-acetyl-L-glutamic acid, stability is greatest at a pH above 4.0.[4] It is reasonable to infer a similar stability profile for β-CG, with increased degradation at extreme pH values.
-
Thermal Stability: The thermal degradation of glutamic acid, a component of β-CG, has been studied. It undergoes decomposition at elevated temperatures, with the formation of byproducts like succinimide and pyrrole.[5] The thermal stability of poly-γ-glutamic acid has also been investigated, showing depolymerization above 200°C.[6] It is therefore recommended to store β-CG at low temperatures to minimize degradation.
-
Storage Recommendations: For long-term storage, solid β-CG should be kept at -20°C.[3] Stock solutions, particularly in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain integrity.[3]
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and characterization of β-CG.
-
-
¹H-NMR: The proton spectrum is expected to be complex due to the number of non-equivalent protons. Key signals would include those from the glutamic acid backbone (α-CH, β-CH₂, γ-CH₂) and the methylene protons of the citryl moiety.
-
¹³C-NMR: The carbon spectrum would show distinct signals for the four carboxyl carbons, the α-carbon of the glutamic acid residue, and the carbons of the citryl group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of β-CG will exhibit characteristic absorption bands for its functional groups.
-
O-H stretch: A broad band in the region of 3500-2500 cm⁻¹ corresponding to the carboxylic acid and hydroxyl groups.
-
N-H stretch: A band around 3300 cm⁻¹ from the amide group.
-
C=O stretch: Strong absorption bands around 1700-1750 cm⁻¹ for the carboxylic acid carbonyls and around 1650 cm⁻¹ for the amide carbonyl (Amide I band).
-
N-H bend: An absorption around 1550 cm⁻¹ (Amide II band).
-
-
UV-Vis Spectroscopy: As β-CG lacks a significant chromophore, it is not expected to show strong absorbance in the UV-Vis region (200-800 nm).
Synthesis and Purification
The availability of pure β-CG is critical for research purposes. While it can be isolated from natural sources, chemical synthesis offers a more controlled and scalable approach.
Proposed Synthetic Pathway
A plausible synthetic route for β-CG involves the acylation of L-glutamic acid with a protected form of citric acid, followed by deprotection. A common method for forming the amide bond is the Schotten-Baumann reaction, which involves reacting an acid chloride with an amine in the presence of a base.
Caption: Proposed synthetic pathway for beta-Citryl-L-glutamic acid.
Expert Insight: The key challenge in this synthesis is the regioselective formation of the amide bond at the β-carboxyl group of citric acid while its other carboxyl groups and the hydroxyl group are protected. The use of citric anhydride or a selectively protected citric acid derivative would be crucial. The choice of protecting groups and coupling reagents will significantly impact the overall yield and purity.
Purification
Purification of β-CG from either a synthetic reaction mixture or a biological extract is typically achieved using chromatographic techniques.
Step-by-Step HPLC Purification Protocol (General):
-
Sample Preparation: The crude sample (from synthesis or extraction) is dissolved in a suitable solvent, typically the mobile phase or a solvent in which it is highly soluble (e.g., water or DMSO). The solution should be filtered through a 0.22 µm filter to remove any particulate matter.
-
Column Selection: A reversed-phase C18 column is a common choice for the purification of polar small molecules.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.
-
Gradient Elution: A shallow gradient is often employed to achieve good separation of the target compound from impurities.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used to monitor the elution of the peptide bond. Mass spectrometry (MS) detection provides more specific identification of the target compound based on its mass-to-charge ratio.
-
Fraction Collection: Fractions corresponding to the peak of β-CG are collected.
-
Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization, to obtain the pure compound.
Biological Function and Significance
β-CG is not merely a metabolic intermediate but an active participant in crucial biological processes, particularly within the central nervous system.
Iron Chelation and Homeostasis
One of the most significant functions of β-CG is its ability to act as an endogenous iron chelator.[7][8] Iron is essential for numerous cellular processes, but its excess can lead to oxidative stress and cellular damage.
-
Mechanism of Chelation: β-CG forms stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[7] Thermodynamic data suggests that at physiological pH, it preferentially chelates Fe²⁺.[7] This chelation can prevent iron from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.
-
Role in Iron Homeostasis: By chelating iron, β-CG plays a role in maintaining iron homeostasis, particularly in the developing brain where iron metabolism is highly active and tightly regulated.[7] Dysregulation of iron homeostasis is implicated in several neurodegenerative diseases, highlighting the potential therapeutic importance of understanding β-CG's role.[9][10]
Activation of Aconitase
Aconitase is an iron-sulfur protein that plays a critical role in the citric acid cycle. Its activity is dependent on the presence of a labile iron atom in its [4Fe-4S] cluster.
Caption: Role of beta-Citryl-L-glutamic acid in aconitase activation.
-
Iron Chaperone Activity: β-CG acts as an iron chaperone, delivering Fe²⁺ to inactive aconitase to restore its enzymatic activity.[11] The [Fe(II)(β-CG)] complex can transfer its iron atom to the [3Fe-4S] cluster of inactive aconitase, converting it to the active [4Fe-4S] form.[11]
-
Neuroprotective Effects: The activation of aconitase by the [Fe(II)(β-CG)] complex has been shown to enhance mitochondrial activity and promote the survival of cerebral cortex neurons in primary culture.[12] This suggests a potential neuroprotective role for β-CG, particularly under conditions of oxidative stress or mitochondrial dysfunction.
Role in Neuronal Development
β-CG is found in high concentrations in the developing brain, with its levels decreasing with maturation.[4] This temporal expression pattern strongly suggests a role in neuronal development, growth, and differentiation.[4] While the precise mechanisms are still under investigation, its functions as an iron chelator and an activator of key metabolic enzymes like aconitase are likely to be critical during this period of high metabolic activity and cellular proliferation.
Analytical Methodologies
Accurate and sensitive quantification of β-CG in biological matrices is essential for studying its physiological and pathological roles.
LC-MS/MS for Quantification in Biological Samples:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of β-CG due to its high sensitivity and specificity.
Step-by-Step Protocol Outline:
-
Sample Preparation (e.g., Brain Tissue):
-
Homogenize the tissue in an appropriate buffer.
-
Perform protein precipitation using a solvent like acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecules.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
-
LC Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for β-CG (precursor ion -> product ion) for sensitive and specific detection.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard of β-CG for accurate quantification.
-
Generate a standard curve with known concentrations of β-CG to determine the concentration in the samples.
-
Future Directions and Conclusion
beta-Citryl-L-glutamic acid is a molecule with significant and multifaceted biological roles. Its function as an iron chelator and an activator of aconitase positions it as a key player in cellular metabolism and a potential therapeutic target for a range of disorders, including neurodegenerative diseases.
Future research should focus on several key areas:
-
Elucidation of its complete metabolic pathway: Understanding its synthesis, degradation, and regulation will provide deeper insights into its physiological roles.
-
Investigation of its role in specific neurodegenerative diseases: Studies exploring the link between β-CG levels and the pathogenesis of diseases like Alzheimer's and Parkinson's are warranted.
-
Development of specific and potent analogs: Designing molecules based on the structure of β-CG could lead to novel therapeutic agents for iron overload disorders or conditions associated with mitochondrial dysfunction.
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